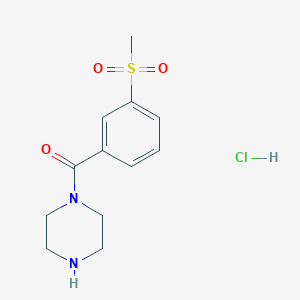
1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one
Overview
Description
Scientific Research Applications
Fluorescence Sensing
A study describes the use of a fluorophore, N-methylacridone, for the sensitive and selective determination of strong acids like methanesulfonic acid through acid-base interactions. This method demonstrates a significant change in the fluorescence spectrum upon the addition of methanesulfonic acid, allowing for ratiometric analysis with high precision Masuda, T., Uda, S., Kamochi, Y., & Takadate, A. (2005).
Organic Synthesis
Another research highlights the enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines. This reaction provides fluorinated derivatives with excellent enantioselectivities, proving its potential in synthesizing complex organic molecules with specific chiral configurations Kamlar, M., Bravo, N., Alba, A.-N. R., Hybelbauerová, S., Císařová, I., Veselý, J., Moyano, A., & Rios, R. (2010).
Fluoromethylation Reactions
A novel approach for the synthesis of vinyl fluorides involves the use of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, showcasing the carbanion's reactivity towards aldehydes and ketones. This method offers a straightforward route to α-fluoro-α,β-unsaturated sulfones, further broadening the scope of fluorinated compound synthesis McCarthy, J., Matthews, D., Edwards, M. L., Stemerick, D., & Jarvi, E. (1990).
Chiral Phase-Transfer Catalysis
Research on the enantioselective addition of 1-fluoro-1,1-bis(phenylsulfonyl)methane to vinylogous imines under chiral phase-transfer catalysis reveals the potential for synthesizing optically active fluorine derivatives. This method emphasizes the strategic use of arylsulfonyl groups in facilitating such transformations Matsuzaki, K., Furukawa, T., Tokunaga, E., Matsumoto, T., Shiro, M., & Shibata, N. (2013).
Nucleophilic Monofluoromethylation
An efficient nucleophilic fluoromethylation technique for alkyl and benzyl halides using α-fluoro-α-(phenylsulfonyl)methane has been developed. This methodology facilitates the one-pot synthesis of α-fluorovinyl compounds, such as α-fluorostyrylsulfones and α-fluorocinnamates, showcasing its versatility in synthesizing fluorinated molecules Prakash, G., Chacko, S., Vaghoo, H., Shao, N., Gurung, L., Mathew, T., & Olah, G. (2009).
Safety And Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXUXKXKMZWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)


![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)


![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)

![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)


![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)